![molecular formula C14H22ClNO4 B2608973 3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride CAS No. 1049790-67-1](/img/structure/B2608973.png)

3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 3,4-dimethoxyphenylacetic acid (also known as hydrocinnamic acid, 3,4-dimethoxy-, methyl ester ) with an appropriate amine, such as methylamine . The resulting product is then converted to its hydrochloride salt form .

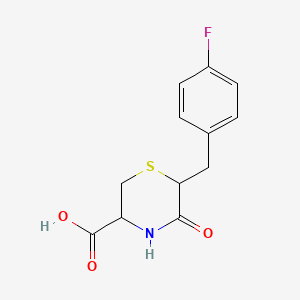

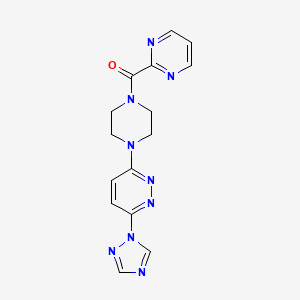

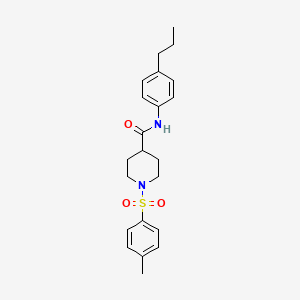

Molecular Structure Analysis

The molecular structure of 3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride consists of a propionic acid backbone with a substituted phenyl ring. The 3,4-dimethoxyphenyl group is attached to the propionic acid via an ethyl linker, and the amino group is methylated. The hydrochloride salt provides stability and solubility .

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including esterification, amidation, and acid-base reactions. Its reactivity depends on the functional groups present, such as the carboxylic acid, amino, and methoxy groups .

Physical And Chemical Properties Analysis

Scientific Research Applications

Corrosion Inhibition

Overview: DMPTS has demonstrated remarkable corrosion inhibition potential, particularly for copper in hydrochloric acid (HCl) solutions. Understanding its protective action is crucial for industrial applications.

Experimental Findings:- Corrosion Resistance : DMPTS significantly enhances the corrosion resistance of copper, achieving an impressive inhibition efficiency of up to 89% at 400 ppm .

Biological Evaluation

Overview: DMPTS has potential applications in cancer diagnosis and therapy due to its unique properties.

Alkaline Phosphatase-Mediated Cancer Diagnosis and Therapy:Targeting Cancer Stem Cells

Overview: DMPTS shows promise in targeting cancer stem cells, a critical aspect of cancer treatment.

Inhibition of Cancer Stem Cells:Biochemical Research

Overview: DMPTS is used in proteomics research.

Availability:Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[1-(3,4-dimethoxyphenyl)ethyl-methylamino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4.ClH/c1-10(15(2)8-7-14(16)17)11-5-6-12(18-3)13(9-11)19-4;/h5-6,9-10H,7-8H2,1-4H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSRWQFKZRNXNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)N(C)CCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2608895.png)

![2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2608901.png)

![(E)-N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2608908.png)